

IUPAC name for 1-(4-Sec-butylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Sec-butylphenyl)ethanone

Cat. No.: B155789

[Get Quote](#)

<An In-depth Technical Guide to 1-[4-(Butan-2-yl)phenyl]ethan-1-one

This guide provides a comprehensive technical overview of 1-[4-(butan-2-yl)phenyl]ethan-1-one, a ketone of interest in organic synthesis and as a potential intermediate in pharmaceutical manufacturing. We will delve into its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and relevant applications, grounding the discussion in established chemical principles.

Nomenclature and Structure

The compound specified by the common name **1-(4-Sec-butylphenyl)ethanone** is systematically named according to IUPAC nomenclature as 1-[4-(butan-2-yl)phenyl]ethan-1-one.^[1] This name is derived by identifying the longest carbon chain containing the principal functional group, which is the ethanone moiety. This ethanone is substituted at the first position by a phenyl group, which itself is substituted at its fourth carbon with a butan-2-yl (commonly known as sec-butyl) group.

Key identifiers for this compound include:

- CAS Number: 7645-81-0^{[2][3]}
- Molecular Formula: C₁₂H₁₆O^{[1][2][3]}
- Molecular Weight: 176.26 g/mol ^{[2][3]}

Common synonyms found in the literature and chemical databases include 4'-sec-Butylacetophenone, p-sec-Butylacetophenone, and 1-(4-Butan-2-ylphenyl)ethanone.[2]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in synthesis, purification, and formulation. The properties of 1-[4-(butan-2-yl)phenyl]ethan-1-one are summarized below.

Property	Value	Source
Molecular Weight	176.26 g/mol	PubChem[1], Pharmaffiliates[2]
Molecular Formula	C12H16O	PubChem[1], Pharmaffiliates[2]
XLogP3 (Predicted)	3.5	PubChem[1]
Storage Temperature	2-8°C (Refrigerator)	Pharmaffiliates[2]

The predicted lipophilicity (XLogP3 of 3.5) suggests moderate solubility in nonpolar organic solvents and limited solubility in water, which is typical for aromatic ketones of this size.

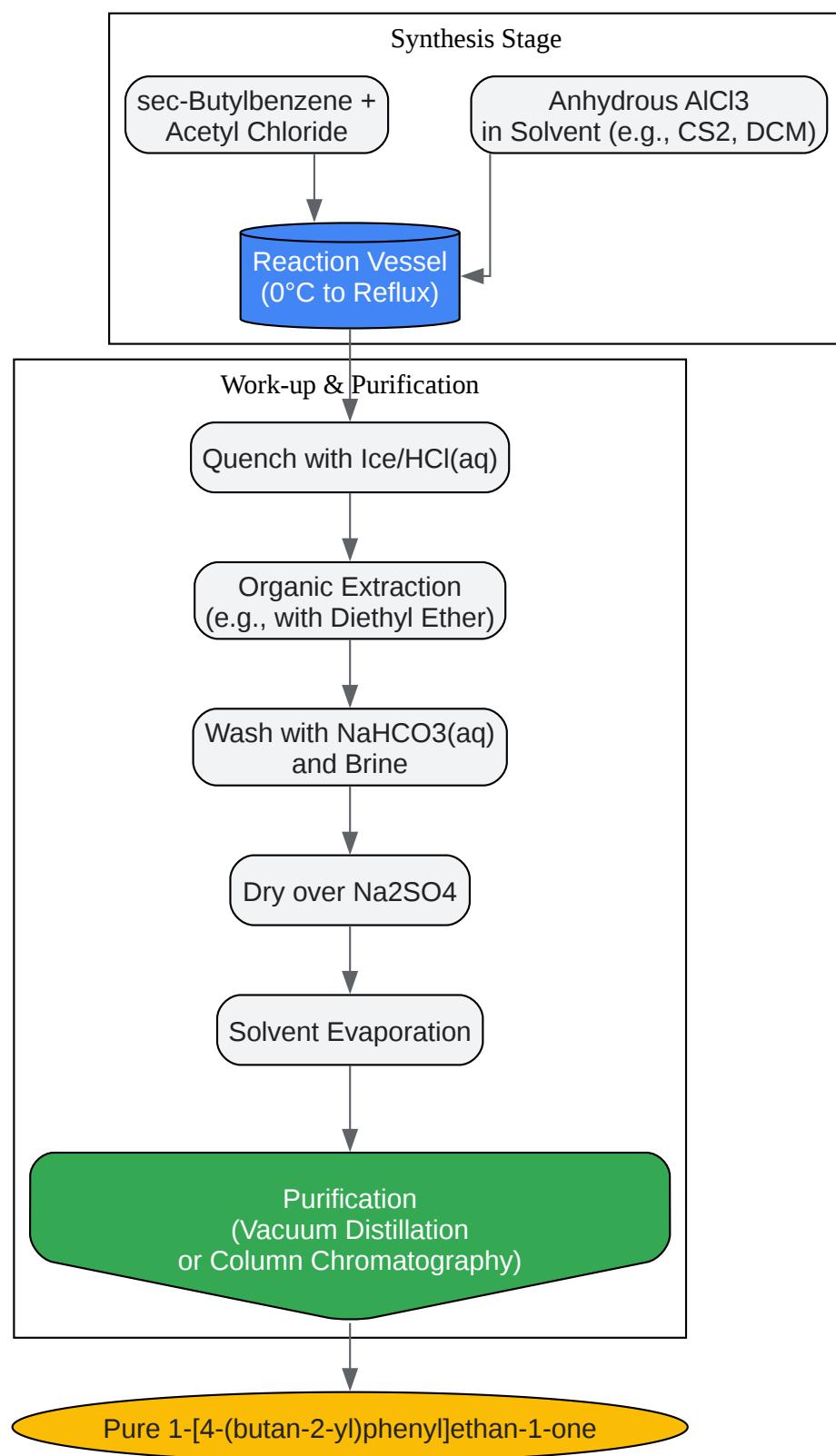
Synthesis via Friedel-Crafts Acylation

A primary and industrially relevant method for synthesizing aryl ketones like 1-[4-(butan-2-yl)phenyl]ethan-1-one is the Friedel-Crafts acylation.[4][5] This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds by treating sec-butylbenzene with an acylating agent, typically acetyl chloride (CH_3COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl_3).[6][7][8]

The key steps are:


- Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion ($[\text{CH}_3\text{CO}]^+$). This ion is a potent electrophile.

- **Electrophilic Attack:** The π -electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the acylium ion. The sec-butyl group is an ortho-, para-directing activator, meaning the acyl group will preferentially add to the positions ortho or para to it. Due to steric hindrance from the bulky sec-butyl group, the para product is significantly favored.
- **Regeneration of Aromaticity:** A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

An advantage of Friedel-Crafts acylation over alkylation is that the product, an acylbenzene, is deactivated towards further substitution, preventing polyacetylation.^[4]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

[Click to download full resolution via product page](#)

Caption: General workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard organic chemistry methodologies for Friedel-Crafts acylation.[\[4\]](#)[\[9\]](#)

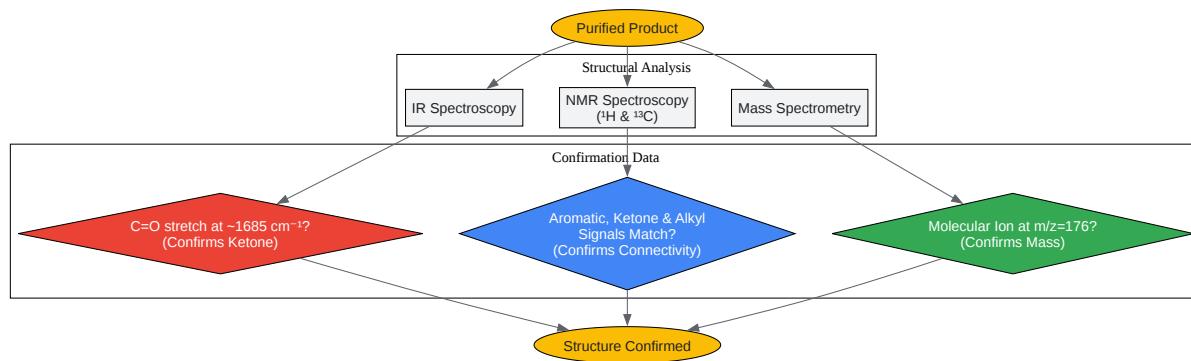
Materials:

- sec-Butylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (conc. and dilute)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

- **Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and an addition funnel. The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Charging:** To the flask, add anhydrous AlCl_3 (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
- **Addition of Acylating Agent:** Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel.
- **Addition of Substrate:** After the acetyl chloride has been added, add sec-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

- **Reaction:** After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
- **Work-up:** Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ketone.


Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum will show characteristic signals for the aromatic protons (two doublets in the ~7.2-7.9 ppm region, typical of a 1,4-disubstituted benzene ring), the methyl ketone singlet (~2.6 ppm), and the complex signals for the sec-butyl group (a sextet for the methine proton and overlapping signals for the methyl and methylene groups).
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display a signal for the carbonyl carbon (~198 ppm), signals for the aromatic carbons (including the two substituted carbons and the four unsubstituted carbons), and four distinct signals for the carbons of the sec-butyl group.
- **IR (Infrared) Spectroscopy:** The most prominent feature will be a strong absorption band for the carbonyl (C=O) stretch, typically appearing around 1680-1690 cm⁻¹. Aromatic C-H and

C=C stretching bands will also be present.

- Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M^+) at $m/z = 176$. The major fragmentation peak will correspond to the loss of a methyl group to form the acylium ion $[M-15]^+$ at $m/z = 161$.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Logic flow for spectroscopic structure confirmation.

Applications in Research and Drug Development

While 1-[4-(butan-2-yl)phenyl]ethan-1-one is not an active pharmaceutical ingredient (API) itself, it serves as a valuable intermediate and building block in organic synthesis. Its structural analog, 1-(4-isobutylphenyl)ethanone, is a well-known precursor in some syntheses of Ibuprofen.[\[11\]](#) By analogy, 1-[4-(butan-2-yl)phenyl]ethan-1-one could be used in the synthesis

of derivatives of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) or other novel chemical entities where a sec-butylphenyl moiety is desired.

Its role as an impurity or metabolite in pharmaceutical standards is also recognized.^[2] For drug development professionals, having access to well-characterized batches of such intermediates is crucial for synthesizing libraries of new compounds for screening and for identifying and quantifying process-related impurities during API manufacturing.

Conclusion

1-[4-(butan-2-yl)phenyl]ethan-1-one is a well-defined chemical entity with established synthesis routes and clear spectroscopic signatures. Its primary value to the scientific community lies in its utility as a synthetic intermediate for creating more complex molecules, particularly in the exploration of new therapeutic agents. The robust nature of its synthesis via Friedel-Crafts acylation and the straightforward methods for its characterization make it an accessible and versatile tool for the research and drug development professional.

References

- PubChem. (n.d.). p-tert-Butylacetophenone. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 1-[4-(butan-2-yl)phenyl]ethan-1-one. National Center for Biotechnology Information.
- Olsen, R. K., & Pierce, J. B. (1975). Simplex optimization of yield of sec-butylbenzene in a Friedel-Crafts alkylation: A special undergraduate project in analytical chemistry. *Journal of Chemical Education*, 52(6), 398.
- PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone.
- PubChem. (n.d.). 1-(4-Phenoxyphenyl)butan-2-one. National Center for Biotechnology Information.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Pharmaffiliates. (n.d.). **1-(4-Sec-butylphenyl)ethanone**.
- Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide.
- The Good Scents Company. (n.d.). para-tert-butyl acetophenone.
- University of Toronto. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Save My Exams. (2024). Friedel-Crafts Acylation.

- MolecularInfo. (n.d.). **1-(4-sec-butylphenyl)ethanone** molecular information.
- Crysdot LLC. (n.d.). 1-(4-(Sec-butyl)phenyl)ethanone.
- PharmaCompass. (n.d.). 1-(4-Isobutylphenyl)ethanone.
- Aimei Biology. (n.d.). 1-(4-(Butan-2-yl)phenyl)ethan-1-one.
- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 1-[4-(butan-2-yl)phenyl]ethan-1-one (C₁₂H₁₆O) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(4-Sec-butylphenyl)ethanone | 7645-81-0 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. cerritos.edu [cerritos.edu]
- 9. prepchem.com [prepchem.com]
- 10. p-tert-Butylacetophenone | C₁₂H₁₆O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(4-Isobutylphenyl)ethanone # | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- To cite this document: BenchChem. [IUPAC name for 1-(4-Sec-butylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155789#iupac-name-for-1-4-sec-butylphenylethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com